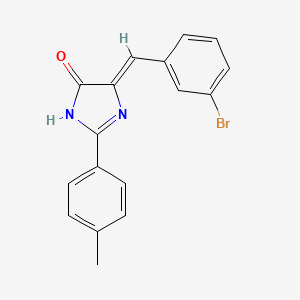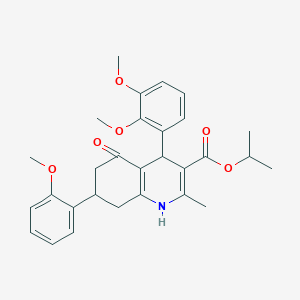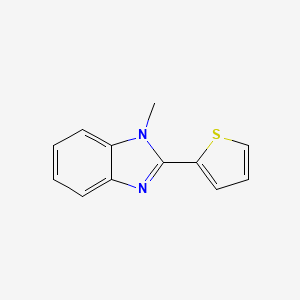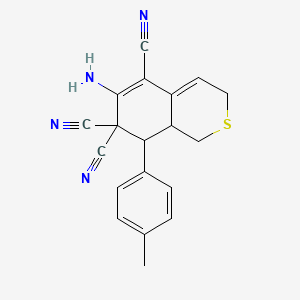![molecular formula C14H12ClNOS2 B11080441 Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenoxy group and a carbothioylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Carbothioylamino Group: The intermediate is then reacted with a suitable thiocarbamoylating agent under controlled conditions to introduce the carbothioylamino group.
Final Coupling Reaction: The final step involves coupling the intermediate with a benzene derivative under specific reaction conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioylamino group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced thiocarbamoyl derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-BROMOPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE, 1-(4-FLUOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE.
Uniqueness: The presence of the chlorophenoxy group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Properties
Molecular Formula |
C14H12ClNOS2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl N-[4-(4-chlorophenoxy)phenyl]carbamodithioate |
InChI |
InChI=1S/C14H12ClNOS2/c1-19-14(18)16-11-4-8-13(9-5-11)17-12-6-2-10(15)3-7-12/h2-9H,1H3,(H,16,18) |
InChI Key |
HUWTXDRUPOBVOP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![5-(3-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080370.png)

![Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11080381.png)
![N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11080383.png)
![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)


![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)

![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)

